2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy-
Description
"2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy-" (CAS No. 30557-06-3) is a bicyclic heterocyclic compound characterized by a quinolinone backbone with distinct functional groups. The molecule features:
- 3,4-Dihydro substitution: Partial saturation of the aromatic ring at positions 3 and 4, reducing aromaticity and increasing conformational flexibility.
- 5,8-Dihydroxy groups: Polar hydroxyl substituents at positions 5 and 8, enhancing solubility in polar solvents and enabling hydrogen bonding.
- Molecular formula: $ \text{C}9\text{H}9\text{NO}_3 $, with a molecular weight of 179.17 g/mol .
Properties
IUPAC Name |
5,8-dihydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h2-3,11-12H,1,4H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLHIYJDIQPKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C=CC(=C21)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208158 | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59430-56-7 | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059430567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted anilines and β-ketoesters, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of catalysts, solvents, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroquinolinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Properties
Quinolinone derivatives, including 2(1H)-quinolinone, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of 3,4-dihydro-2(1H)-quinolinones have been tested against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant antibacterial activity .
Anticancer Activity
The compound's derivatives have also been investigated for their anticancer properties. Research indicates that certain quinolinone derivatives can induce apoptosis in cancer cells. For example, modifications to the quinolinone structure have led to compounds that exhibit cytotoxicity against breast cancer cell lines (MCF-7) and leukemia cells (HL60) in vitro .
Drug Development
One of the most prominent applications of 2(1H)-quinolinone is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as a precursor in the production of aripiprazole, an antipsychotic medication used to treat schizophrenia and bipolar disorder. The synthesis involves alkylating the hydroxy group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to form aripiprazole .
Medium Supplement in Microbial Cultures
The compound has also been utilized as a medium supplement in microbial culture experiments. Specifically, it can enhance the growth of Pseudomonas ayucida, indicating its potential utility in biotechnological applications .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various 3,4-dihydro-2(1H)-quinolinones against clinical isolates of E. coli and Klebsiella pneumoniae. The results revealed that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics, highlighting their potential as alternative antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | Klebsiella pneumoniae | 30 |
Case Study 2: Anticancer Activity
In a laboratory setting, several modified quinolinones were tested for their cytotoxic effects on MCF-7 breast cancer cells. The study found that compound C exhibited an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 15 | MCF-7 |
| Standard Drug | 20 | MCF-7 |
Mechanism of Action
The mechanism by which 2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between "3,4-dihydro-5,8-dihydroxy-2(1H)-quinolinone" and analogous quinolinone derivatives:
Key Observations:
Substituent Effects on Polarity: The 5,8-dihydroxy derivative exhibits the highest polarity due to its hydroxyl groups, favoring aqueous solubility. In contrast, 5,8-dimethoxy and 6,8-dimethyl analogs are more lipophilic, making them suitable for lipid-rich environments .
Functional Group Reactivity :
Biological Activity
2(1H)-Quinolinone, 3,4-dihydro-5,8-dihydroxy- is a compound belonging to the quinolinone family, known for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C9H9NO3
- CAS Number : 59430-56-7
- Structure : The compound features a quinolinone core with hydroxyl substitutions at positions 5 and 8.
Antioxidant Activity
Recent studies have demonstrated that derivatives of 2(1H)-quinolinone exhibit significant antioxidant properties. For instance, compounds synthesized from this scaffold have shown effectiveness in scavenging free radicals and inhibiting lipid peroxidation. In vitro assays indicated that certain derivatives could achieve up to 100% inhibition of lipid peroxidation and substantial scavenging of hydroxyl radicals .
Antitumor Activity
The antitumor potential of 2(1H)-quinolinone derivatives has been investigated extensively. A study highlighted that specific analogs could induce apoptosis in cancer cell lines such as HepG2 and A549. These compounds were shown to activate mitochondrial pathways leading to cell cycle arrest and enhanced ROS generation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | <0.1 | Apoptosis induction |
| Compound B | A549 | <0.1 | ROS generation |
Lipoxygenase Inhibition
Lipoxygenase (LOX) inhibition is another significant biological activity associated with 2(1H)-quinolinone derivatives. Some synthesized compounds demonstrated potent LOX inhibitory activity with IC50 values as low as 10 µM , suggesting their potential in treating inflammatory diseases .
Case Studies
-
Study on Natural Alkaloids :
- A comprehensive review focused on natural alkaloids derived from the 3,4-dihydro-2(1H)-quinolinone structure highlighted their therapeutic potential across various biological systems. The study emphasized their role in modulating central nervous system disorders and their anti-inflammatory properties .
- Synthesis and Evaluation of Hybrid Compounds :
The biological activities of 2(1H)-quinolinone derivatives are attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances electron donation capabilities, allowing these compounds to neutralize free radicals effectively.
- Apoptotic Pathways : Activation of mitochondrial pathways leads to increased ROS levels, promoting apoptosis in cancer cells.
- Enzyme Inhibition : Compounds act as competitive inhibitors for enzymes like LOX, disrupting inflammatory pathways.
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of 3,4-dihydro-5,8-dihydroxy-2(1H)-quinolinone?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : For elucidating proton and carbon environments (e.g., dihydroxy groups at positions 5 and 8, and the quinolinone backbone) .
- Infrared (IR) Spectroscopy : To identify hydroxyl (-OH) and carbonyl (C=O) stretching frequencies .
- UV-Vis Spectroscopy : For detecting π→π* transitions in the aromatic system, particularly at ~415 nm in acidic conditions .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns (e.g., molecular ion peaks at m/z 163.06 for C₉H₉NO₃) .
Q. What synthetic routes are commonly used to prepare 3,4-dihydro-5,8-dihydroxy-2(1H)-quinolinone derivatives?
- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors. Key steps include:
- Acid-Catalyzed Cyclization : Using HCl or H₂SO₄ to form the quinolinone ring .
- Hydroxylation : Introducing dihydroxy groups via oxidation (e.g., H₂O₂/Fe²⁺ systems) or electrophilic substitution .
- Purification : Column chromatography with silica gel or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments when using HPLC vs. XRD for 3,4-dihydro-5,8-dihydroxy-2(1H)-quinolinone?
- Methodological Answer : Discrepancies often arise due to differing detection limits:
- Complementary Techniques : Use HPLC for organic impurities and XRD for crystalline phase purity. Cross-validate with NMR to detect non-crystalline contaminants .
- Sample Preparation : Ensure uniform crystallinity for XRD by recrystallizing samples. For HPLC, use mobile phases compatible with the compound’s solubility (e.g., methanol/0.1% formic acid) .
- Case Example : In one study, HPLC detected 95% purity, while XRD revealed 10% amorphous content, resolved by optimizing recrystallization conditions .
Q. What strategies improve the aqueous solubility of 3,4-dihydro-5,8-dihydroxy-2(1H)-quinolinone for pharmacological assays?
- Methodological Answer : Solubility challenges stem from its planar aromatic structure. Strategies include:
- Salt Formation : React with sodium or potassium hydroxide to form water-soluble salts .
- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins in vitro .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid or polyethylene glycol chains) at non-critical positions .
Q. How do structural modifications at the 3,4-dihydro positions affect the compound’s biological activity?
- Methodological Answer : Modifications alter pharmacokinetic and pharmacodynamic properties:
- Saturation of the 3,4-Dihydro Ring : Reduces planarity, potentially decreasing DNA intercalation but improving metabolic stability .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance antimicrobial activity, while bulky groups at position 8 reduce cytotoxicity .
- Case Study : Replacing the 3,4-dihydro group with a methylenedioxy moiety increased bioavailability by 40% in murine models .
Data Contradiction and Validation
Q. How should researchers address conflicting data between UV-Vis and titration methods for quantifying 3,4-dihydro-5,8-dihydroxy-2(1H)-quinolinone?
- Methodological Answer :
- Source Identification : UV-Vis may overestimate concentration due to interfering chromophores. Titration (e.g., non-aqueous potentiometric methods) is less prone to matrix effects .
- Cross-Validation : Use a standard curve validated with both methods. For example, a 0.1% 3N HCl solution showed <5% deviation between UV-Vis (415 nm) and Fe²⁺ titration .
- Quality Control : Include internal standards (e.g., 8-hydroxyquinoline) to normalize absorbance readings .
Experimental Design Considerations
Q. What controls are essential when evaluating the antioxidant activity of 3,4-dihydro-5,8-dihydroxy-2(1H)-quinolinone?
- Methodological Answer :
- Positive Controls : Use ascorbic acid or Trolox to benchmark radical scavenging (e.g., DPPH or ABTS assays) .
- Negative Controls : Include solvent-only samples to rule out assay interference.
- Redox Interference Checks : Pre-treat samples with catalase to eliminate H₂O₂ artifacts in cell-based assays .
Structural and Functional Analysis
Q. How can X-ray crystallography clarify the tautomeric forms of 3,4-dihydro-5,8-dihydroxy-2(1H)-quinolinone?
- Methodological Answer :
- Crystallization : Grow single crystals in ethanol/water (1:1) at 4°C.
- Tautomer Differentiation : The enol form (quinolinone) will show a planar carbonyl group, while the keto form exhibits bond-length alternation. A study resolved this using synchrotron XRD, confirming the enol form predominates in solid state .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
